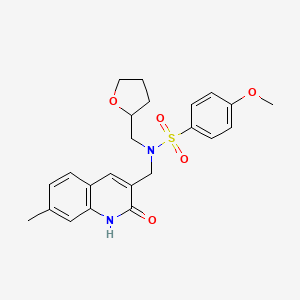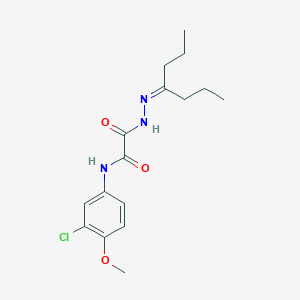
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide, also known as CPHPC, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide involves its binding to SAP, a protein that contributes to the formation of amyloid deposits in various organs. By binding to SAP, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can enhance the clearance of amyloid deposits and potentially improve the symptoms of various diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been shown to have various biochemical and physiological effects. It can bind to SAP and enhance the clearance of amyloid deposits in various organs. It can also reduce inflammation and improve insulin sensitivity in the body.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide in lab experiments is its potential therapeutic applications in various diseases. However, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has some limitations in lab experiments such as its stability and solubility in water.
未来方向
There are several future directions for N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide research. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, systemic amyloidosis, and type 2 diabetes. Another direction is to develop more stable and soluble forms of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide for use in lab experiments and potential clinical applications. Additionally, further studies are needed to investigate the long-term effects of N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide on the body.
合成方法
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can be synthesized by the reaction of 3-chloro-4-methoxybenzoyl chloride with cyclopentylidenehydrazinecarbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential therapeutic applications in various diseases such as systemic amyloidosis, Alzheimer's disease, and type 2 diabetes. In systemic amyloidosis, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been shown to bind to serum amyloid P component (SAP), a protein that contributes to the formation of amyloid deposits in various organs. By binding to SAP, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can enhance the clearance of amyloid deposits and potentially improve the symptoms of systemic amyloidosis.
In Alzheimer's disease, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential to target beta-amyloid, a protein that is associated with the formation of plaques in the brain. N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can bind to SAP, which in turn binds to beta-amyloid and enhances its clearance from the brain.
In type 2 diabetes, N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide has been studied for its potential to improve insulin sensitivity. N-(3-chloro-4-methoxyphenyl)-1-(N'-cyclopentylidenehydrazinecarbonyl)formamide can bind to SAP, which can reduce inflammation and improve insulin sensitivity in the body.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-(heptan-4-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-4-6-11(7-5-2)19-20-16(22)15(21)18-12-8-9-14(23-3)13(17)10-12/h8-10H,4-7H2,1-3H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSFEBMCIZZMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



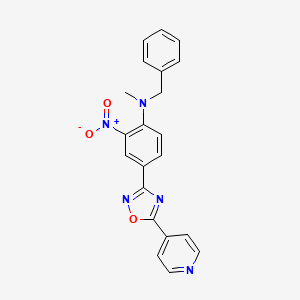
![N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7704831.png)
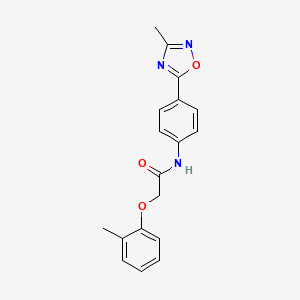
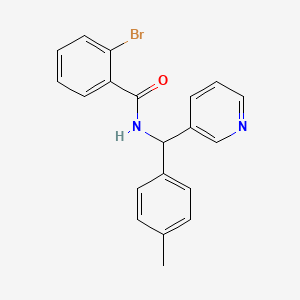
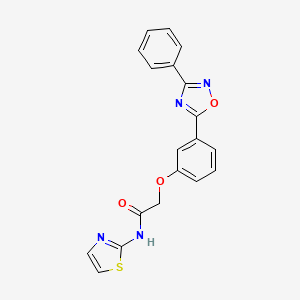
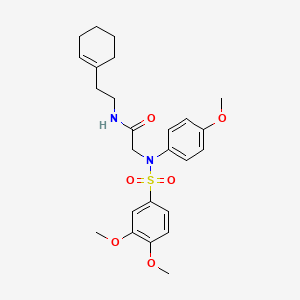
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)
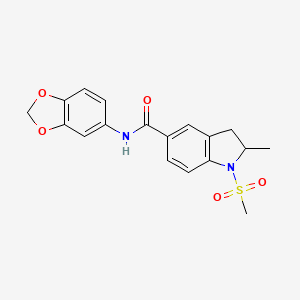
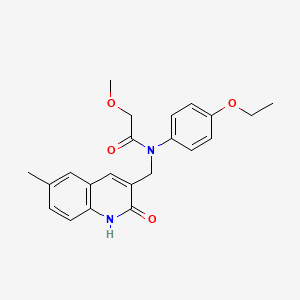
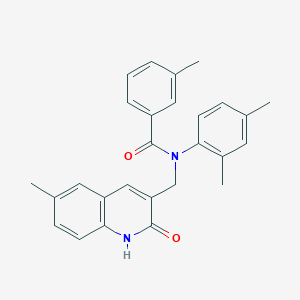
![N'-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7704900.png)
